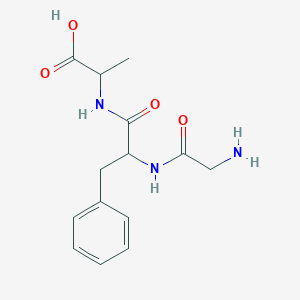

H-Gly-Phe-Ala-OH

描述

H-Gly-Phe-Ala-OH is a tripeptide composed of the amino acids glycine (Gly), phenylalanine (Phe), and alanine (Ala). This sequence is of interest in peptide research due to its potential biological activities and its role as a building block in larger peptide structures. While the provided papers do not directly discuss this compound, they do provide insights into similar peptides and their properties, which can be extrapolated to understand this compound.

Synthesis Analysis

The synthesis of peptides similar to this compound involves the condensation of protected amino acid units. For instance, a nonapeptide with an Ala–(HO)Gly–Ala sequence was synthesized through the condensation of tripeptide units . This suggests that a similar approach could be used for the synthesis of this compound, with appropriate protection strategies for the amino and carboxyl groups during the peptide bond formation.

Molecular Structure Analysis

The molecular structure of peptides can be analyzed using various spectroscopic techniques. For example, the nonapeptide mentioned in the first paper was characterized using 1H NMR and CD spectral data, which indicated a disordered structure in DMSO and water . Similarly, the structure of this compound could be analyzed using these techniques to determine its conformation in different solvents.

Chemical Reactions Analysis

Peptides can form complexes with metal ions, as seen in the nonapeptide that forms a 1:3 complex with iron(III) . The alanine residues in the sequence influence the formation of a chiral complex. By analogy, this compound may also have the potential to interact with metal ions, and its phenylalanine residue could impart additional specificity or stability to such complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides can be deduced from their amino acid composition and sequence. For example, the copolypeptide H-(Ala-Gly)9-OH was analyzed using quantum chemical calculations and high-resolution solid-state NMR, revealing conformational parameters and chemical shifts characteristic of the α-helical structure . These techniques could be applied to this compound to determine its physical and chemical properties, such as solubility, stability, and conformational preferences.

科学研究应用

纳米医学与药物递送

Phe-Phe 基序存在于“Gly-Phe-Ala”中,作为一种极简的构建单元,已在推动短肽及其类似物自组装成纳米结构和水凝胶方面获得了广泛关注 . 这些分子在纳米医学中已经找到了广泛的应用,从药物递送和生物材料到新的治疗范式 .

生物材料

基于 Phe-Phe 基序的自组装纳米结构可用作生物材料 . 这些生物材料可以向细胞传递强大且选择性的生物信息,使其成为生物应用的理想候选者 .

治疗范式

基于 Phe-Phe 基序的分子可用于创建新的治疗范式 . 这些纳米材料独特的物理化学性质使其具有前所未有的性能,特别是在早期诊断和靶向药物递送领域 .

肽水凝胶

基于自组装肽的水凝胶以其可控性和生物相容性而闻名并在生物医学应用中很受欢迎 . 二肽是肽的最短自组装基序。 由于其体积小和合成方法简单,二肽可以提供一种简单易用的方法来研究肽的自组装机制 .

药物载体

某些二肽的修饰版本,如 Cbz-L-Met-Z-ΔPhe-OH 和 Cbz-L-Phe-Z-ΔPhe-OH,可以形成自组装水凝胶,并可以用作姜黄素和阿霉素的药物载体 .

纳米生物技术

未来方向

Peptides like “H-Gly-Phe-Ala-OH” have gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This holds substantial promise for the creation of the next generation nanomedicines .

作用机制

Mode of Action

The mode of action of Gly-Phe-Ala involves its interaction with its targets, leading to changes in their function . The peptide bond formation in Gly-Phe-Ala is a result of the amide synthesis reaction . The amine end (N terminal) of an amino acid is always on the left, while the acid end (C terminal) is on the right . The reaction of glycine with alanine to form the dipeptide glyclalanine is written as shown in the graphic on the left .

Pharmacokinetics

They are typically administered parenterally due to their instability in the gastrointestinal tract . Following administration, they are absorbed directly into the bloodstream .

Action Environment

The action, efficacy, and stability of Gly-Phe-Ala can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues. For instance, the compound is recommended to be stored at a temperature of -20°C .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-9(14(20)21)16-13(19)11(17-12(18)8-15)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,19)(H,17,18)(H,20,21)/t9-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGHDYWNHNLGBV-ONGXEEELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

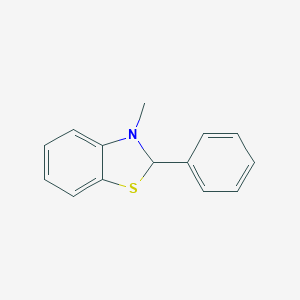

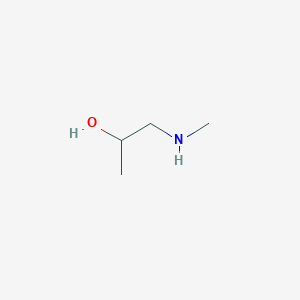

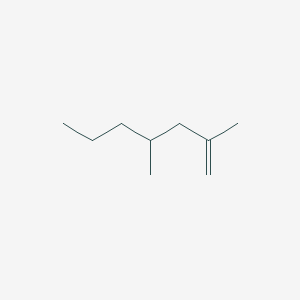

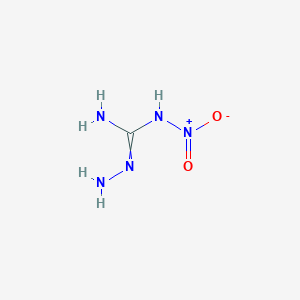

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

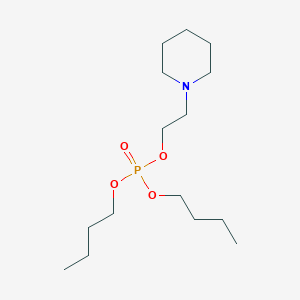

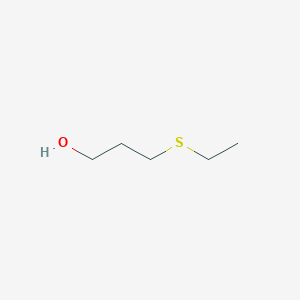

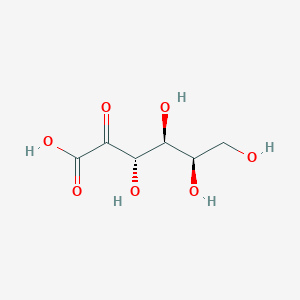

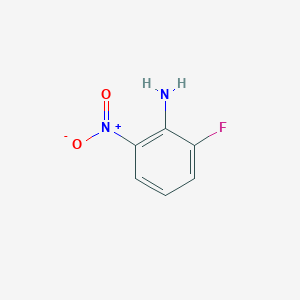

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Gly-Phe-Ala?

A1: The molecular formula of Gly-Phe-Ala is C14H19N3O5, and its molecular weight is 309.32 g/mol.

Q2: Does the research mention any specific spectroscopic data for Gly-Phe-Ala?

A2: While the provided research does not delve into detailed spectroscopic analysis of Gly-Phe-Ala in isolation, several papers analyze its proton NMR spectra within larger peptide sequences. [, ] This information helps understand conformational preferences and interactions with neighboring amino acids.

Q3: What is the biological significance of Gly-Phe-Ala?

A3: Gly-Phe-Ala, while not possessing inherent biological activity in isolation, serves as a crucial building block in various biologically active peptides. For instance, it forms a part of the recognition sequence for certain proteases like thermolysin. [] Additionally, Gly-Phe-Ala acts as a linker in polymeric prodrugs, impacting their enzymatic degradation and release of active compounds like mitomycin C. [, ]

Q4: How does the presence of Gly-Phe-Ala within a larger peptide sequence influence its activity?

A4: The specific position and flanking amino acids significantly impact the role of Gly-Phe-Ala within a peptide. Studies on insulin variants demonstrate that incorporating a Gly-Phe-Phe-Tyr sequence after the B22 arginine residue significantly enhances biological activity compared to shorter sequences lacking these aromatic amino acids. [] In contrast, replacing phenylalanine (Phe) at position B25 and tyrosine (Tyr) at position B26 with alanine (Ala) in similar insulin variants did not significantly affect activity, suggesting a possible tolerance for substitution at these specific positions. []

Q5: Are there any studies investigating the use of Gly-Phe-Ala as part of a drug delivery system?

A5: Yes, researchers have explored the use of Gly-Phe-Ala as a linker in polymeric prodrugs designed for tumor targeting. Specifically, poly[N-(2-hydroxyethyl)-L-glutamine] (pHEG) conjugated to mitomycin C via a Gly-Phe-Ala-Leu linker showed promising results. These conjugates exhibited reduced systemic toxicity and improved efficacy against solid tumors in mice compared to free mitomycin C. [, ] The Gly-Phe-Ala-Leu linker, cleavable by lysosomal enzymes, allows for controlled release of the active drug within the tumor environment. []

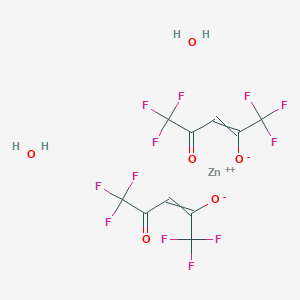

Q6: Does Gly-Phe-Ala play a role in artificial heme systems?

A6: Researchers have incorporated Gly-Phe-Ala into zinc(II)porphyrin conjugates to mimic aspects of natural heme systems. [] These conjugates, synthesized using click chemistry, involved attaching Gly-Phe-Ala-containing peptides to the porphyrin core. While the peptide attachment did not significantly alter the spectroscopic properties of the zinc(II)porphyrin, it did affect its photophysical parameters and interaction with quenching agents like C60, suggesting potential for influencing electron transfer processes. []

Q7: Have computational methods been used to study Gly-Phe-Ala?

A7: Computational chemistry plays a crucial role in understanding peptide conformations and interactions. Molecular modeling studies were employed to investigate the binding of dansyl peptides, including Dns-Gly-Phe-Ala, to the enzyme thermolysin. [] These studies revealed the influence of chloride ions on substrate binding and provided insights into the differential effects of chloride on the hydrolysis rates of various dansyl peptides. []

Q8: How do structural modifications to peptides containing Gly-Phe-Ala affect their activity?

A8: Research on speract, a decapeptide involved in sea urchin fertilization, highlights the impact of even minor structural changes. Replacing phenylalanine (Phe) with alanine (Ala) in speract analogs significantly reduced their ability to compete with speract for binding to its receptor on sea urchin sperm. [] This observation underscores the importance of phenylalanine for receptor binding and biological activity in this context.

Q9: What is known about the importance of specific amino acids within the Gly-Phe-Ala sequence for its function?

A9: Research on serine protease from Lactobacillus casei ssp. casei IFPL 731 revealed its preference for hydrolyzing peptides containing the Gly-Phe-Ala sequence. [] This protease exhibited high activity towards substrates like Leu-Gly-Phe, highlighting the significance of phenylalanine and alanine in the substrate recognition and binding process. []

Q10: What analytical methods are used to study peptides containing Gly-Phe-Ala?

A11: Researchers utilize a combination of techniques, including high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, to characterize and quantify peptides containing Gly-Phe-Ala. [, , ] These methods allow for the determination of amino acid composition, sequence verification, and conformational analysis.

Q11: Are there any studies on the environmental impact of Gly-Phe-Ala or related peptides?

A11: The provided research does not specifically address the environmental impact of Gly-Phe-Ala or related peptides.

Q12: Has Gly-Phe-Ala been investigated in any clinical trials?

A13: While Gly-Phe-Ala itself has not been directly investigated in clinical trials, polymeric prodrugs incorporating Gly-Phe-Ala linkers, such as those designed for mitomycin C delivery, have shown promising results in preclinical animal models. [, ] Further research is needed to determine the translational potential of these findings for clinical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)